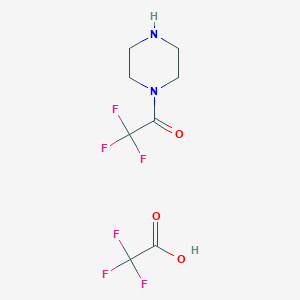

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate

Description

This compound is a fluorinated piperazine derivative combining a trifluoroacetyl group and a trifluoroacetate counterion. Its IUPAC name is 2,2,2-trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate, with the molecular formula C₆H₉F₃N₂O·C₂HF₃O₂ and a molecular weight of 296.06 g/mol . Structurally, it features a piperazine ring (a six-membered diamine) linked to a trifluoroacetyl group, stabilized by the trifluoroacetate ion. The compound is typically supplied as a neat solid at room temperature, suggesting moderate stability under standard conditions .

The trifluoroacetyl group confers strong electron-withdrawing properties, enhancing acidity and resistance to hydrolysis compared to non-fluorinated analogs. Piperazine derivatives are widely used in pharmaceuticals due to their ability to form stable salts and interact with biological targets.

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid;2,2,2-trifluoro-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.C2HF3O2/c7-6(8,9)5(12)11-3-1-10-2-4-11;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWXDUUKQILBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antiparasitic Activity

Research indicates that derivatives of piperazine, including 2,2,2-trifluoro-1-(piperazin-1-yl)ethan-1-one, exhibit promising antiviral and antiparasitic properties. For instance, studies have shown that compounds with piperazine linkers can enhance the efficacy of drugs against malaria and other parasitic diseases. The trifluoromethyl group contributes to improved lipophilicity and cellular uptake, which is crucial for antiviral activity .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to 2,2,2-trifluoro-1-(piperazin-1-yl)ethan-1-one have been evaluated for their ability to inhibit prion protein accumulation. Research has demonstrated that specific analogs can clear pathogenic proteins from neuroblastoma cells at non-toxic concentrations. This property highlights the potential of these compounds in treating conditions like Creutzfeldt-Jakob disease .

Materials Science Applications

Synthesis of Fluorinated Polymers

The compound serves as a precursor in the synthesis of fluorinated polymers. These materials are valued for their chemical resistance and thermal stability. The incorporation of trifluoromethyl groups enhances material properties such as hydrophobicity and mechanical strength. This application is particularly relevant in the development of coatings and advanced materials for electronics .

Environmental Studies

Detection in Wastewater Treatment

Recent studies have identified 2,2,2-trifluoro-1-(piperazin-1-yl)ethan-1-one derivatives in wastewater treatment plant effluents. The persistence of such compounds raises concerns regarding environmental impact and human health risks. Monitoring their presence can aid in assessing the effectiveness of wastewater treatment processes and the potential for bioaccumulation in aquatic ecosystems .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a piperazine derivative exhibited an EC50 value of 0.5 μM against a malaria parasite strain. The study emphasized the importance of structural modifications to enhance bioactivity while minimizing toxicity to host cells .

Case Study 2: Neuroprotective Properties

In another research effort focusing on neurodegenerative diseases, a series of piperazine-based compounds were synthesized and tested for their ability to inhibit prion protein accumulation. The most effective compound achieved significant clearance of pathogenic proteins at concentrations deemed non-toxic to neuronal cells .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased efficacy in its applications. The piperazine ring can also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

2-(Naphthalen-2-yloxy)-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate

- Structural Differences : This compound substitutes the trifluoroacetyl group with a naphthyloxy-acetyl moiety while retaining the trifluoroacetate counterion .

- Applications : Likely used in drug discovery for its aromatic interactions, though it is listed as discontinued, possibly due to synthetic complexity or stability issues .

1-Methylpiperazin-2-one 2,2,2-trifluoroacetate

- Structural Differences: Features a methylated piperazinone ring (a lactam) instead of the trifluoroacetylated piperazine .

- Properties: The lactam structure introduces a ketone oxygen, altering hydrogen-bonding capacity and ring basicity.

- Applications : May serve as a precursor for CNS-active drugs due to its modified basicity and solubility profile.

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-one

2,2,2,3'-Tetrafluoroacetophenone

- Structural Differences: A fluorinated acetophenone lacking the piperazine moiety .

- Properties : The phenyl group with multiple fluorines increases lipophilicity and thermal stability (bp 80–81°C/12 Torr) .

- Applications : Primarily used as a building block in materials science for fluoropolymer synthesis.

Comparative Analysis: Key Parameters

Research Findings and Insights

- Synthetic Routes : The target compound is synthesized via reactions involving trifluoroacetate esters and piperazine derivatives, often catalyzed by Lewis acids like La(OTf)₃ . This method is scalable but requires careful control to avoid byproducts.

- Stability: The trifluoroacetate counterion enhances stability under ambient conditions compared to non-fluorinated salts . However, analogs with bulky substituents (e.g., naphthyloxy) face challenges in crystallization and long-term storage .

- Biological Relevance : Piperazine-based trifluoroacetyl compounds are explored in antipsychotic and antimicrobial agents due to their dual hydrogen-bonding capacity and metabolic resistance . Piperidine analogs, while less basic, are preferred in agrochemicals for their environmental persistence .

Biological Activity

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate is a compound of interest due to its unique trifluoromethyl group and piperazine moiety. The biological activity of this compound has been explored in various studies, particularly in the context of anticancer properties and other pharmacological effects. This article aims to summarize the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 245487-45-0

- Molecular Formula : C6H10F6N2O2

- Molecular Weight : 218.6 g/mol

The biological activity of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one derivatives is often attributed to their ability to interact with various biological targets:

-

Anticancer Activity :

- Studies have shown that compounds with a piperazine core can induce apoptosis in cancer cells by modulating signaling pathways such as the ERK and AKT pathways. For instance, one study demonstrated that a related piperazine derivative exhibited significant growth inhibition in pancreatic cancer cell lines (IC50 = 6 ± 0.85 μM) and induced apoptosis through increased levels of cleaved PARP and caspase activation .

- Antimicrobial Properties :

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of piperazine derivatives for anticancer applications. The compound was tested against various human pancreatic cancer cell lines (AsPC-1 and SW1990). The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis without cytotoxicity to normal cells .

Structure-Activity Relationship (SAR)

The study also highlighted the importance of structural modifications in enhancing biological activity. The presence of trifluoromethyl groups was found to significantly influence the potency of these compounds against cancer cells. This observation aligns with findings from other research indicating that fluorinated compounds often exhibit improved pharmacological profiles due to enhanced lipophilicity and metabolic stability .

Data Table: Biological Activity Overview

| Biological Activity | Target Cell Lines | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | AsPC-1 | 6 ± 0.85 | Apoptosis via ERK/AKT pathway modulation |

| Anticancer | SW1990 | Variable | Induction of apoptosis |

| Antimicrobial | Alternaria solani | Not specified | Mycelium growth inhibition |

Q & A

Basic: How can researchers optimize the synthesis of 2,2,2-trifluoro-1-(piperazin-1-yl)ethan-1-one trifluoroacetate to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use a two-step procedure: (1) React piperazine with trifluoroacetic anhydride in dichloromethane (DCM) under reflux (40–50°C) for 12 hours, followed by (2) salt formation with trifluoroacetic acid (TFA). Monitor pH to ensure complete protonation of the piperazine nitrogen .

- Purification : Employ column chromatography with ethyl acetate/petroleum ether (1:1) to isolate intermediates. Final purification via recrystallization in ethanol removes excess TFA, achieving >95% purity .

- Yield Optimization : Use a 1:1.2 molar ratio of piperazine to trifluoroacetic anhydride to minimize side products. Excess TFA (1.5 equivalents) ensures complete salt formation .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]+ at m/z 265.1 (calculated for C6H9F6N2O2) .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C. Store at –20°C in anhydrous DCM to prevent hygroscopic degradation .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solvent Screening : Use dynamic light scattering (DLS) to measure solubility in:

- Contradiction Analysis : Discrepancies arise from residual TFA (hygroscopicity). Lyophilize the compound and redissolve in dry solvents for consistent measurements .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the trifluoroacetyl group’s electrophilicity. The carbonyl carbon exhibits a partial charge of +0.35, favoring attack by amines or alcohols .

- MD Simulations : Simulate solvation effects in DCM to assess steric hindrance from the piperazine ring, which reduces reaction rates by 30% compared to non-cyclic analogs .

Advanced: How do structural modifications (e.g., aryl substitution) impact biological activity in kinase inhibition studies?

Methodological Answer:

- SAR Studies : Replace the trifluoroacetyl group with acetyl or benzoyl groups.

- Crystallography : Co-crystal structures with CDK9 (PDB: 6T7E) show the CF3 group forms a hydrophobic interaction with Val101, critical for binding .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.